Nitralin

Description

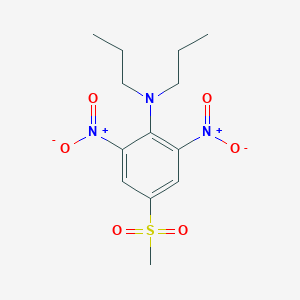

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKANAFDOQQUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042203 | |

| Record name | Nitralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitralin is a light yellow to orange solid with a mild odor. Sinks in water. (USCG, 1999), Light yellow to orange solid; [HSDB] Yellow solid; [MSDSonline] | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 437 °F at 760 mmHg (decomposes) (USCG, 1999) | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER; 360 G/L IN ACETONE; 330 G/L IN DIMETHYLSULFOXIDE; POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS, Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5% | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999) | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg], 9.3X10-9 mm Hg at 20 °C; 3.3X10-8 mm Hg at 30 °C | |

| Record name | Nitralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GOLDEN-ORANGE CRYSTALLINE SOLID, FINE CRYSTALLINE, LIGHT YELLOW TO ORANGE, Orange prisms | |

CAS No. |

4726-14-1 | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697W0VS4HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 °F (USCG, 1999), 151-152 °C | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nitralin on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitralin, a dinitroaniline herbicide, exerts its phytotoxic effects by disrupting microtubule dynamics, a fundamental process in plant cell division and elongation. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits tubulin polymerization. While specific quantitative data for this compound is limited due to its status as an older, largely obsolete compound, this document synthesizes the available information on dinitroaniline herbicides as a class to elucidate the core principles of this compound's action. Detailed experimental protocols for key assays are provided to enable further research, and the putative binding site on α-tubulin is visualized to facilitate a deeper understanding of the structure-activity relationship.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is essential for a multitude of cellular processes, including chromosome segregation during mitosis, cell plate formation in cytokinesis, and the regulation of cell morphology. The disruption of microtubule dynamics is a well-established mechanism for herbicidal and anti-cancer agents.

This compound belongs to the dinitroaniline class of herbicides, which are known to be potent inhibitors of microtubule polymerization in plants and protozoa, while exhibiting significantly lower activity against animal and fungal tubulin.[1][2] This selectivity is a key feature of their herbicidal action. The primary mode of action for dinitroanilines is their direct interaction with tubulin, preventing the assembly of microtubules and leading to a cascade of downstream effects that ultimately result in cell cycle arrest and plant death.[3]

This guide will delve into the specifics of this mechanism, presenting the current understanding of the this compound-tubulin interaction, methodologies for its study, and a model of the signaling pathway.

Mechanism of Action: Inhibition of Tubulin Polymerization

The core mechanism of this compound's action is its interference with the polymerization of tubulin into microtubules. This process can be broken down into the following key steps:

-

Binding to Tubulin: this compound, like other dinitroanilines, binds directly to tubulin subunits.[1] Evidence strongly suggests that the binding site is located on the α-tubulin monomer.[1][4]

-

Formation of a Tubulin-Nitralin Complex: The binding of this compound to α-tubulin forms a stable complex.

-

Capping of Microtubule Ends: This tubulin-nitralin complex can then incorporate into the growing plus-end of a microtubule.

-

Inhibition of Further Elongation: Once incorporated, the complex effectively "caps" the microtubule, preventing the addition of subsequent tubulin dimers and halting further polymerization.[5] This leads to a net depolymerization of microtubules as the dynamic instability continues at the uncapped minus-end.

The Dinitroaniline Binding Site on α-Tubulin

While a crystal structure of this compound bound to tubulin is not available, computational modeling and mutagenesis studies have provided significant insights into the putative binding site for dinitroaniline herbicides on plant α-tubulin. The binding pocket is located at the longitudinal interface between tubulin dimers.[1]

A computational prediction identified 28 amino acid residues in Avena sativa (oat) α-tubulin that are likely to play a key role in the binding of nitro- and dinitroaniline compounds.[2][6] These residues are:

-

Arg2, Glu3, Ile4

-

Cys129, Thr130, Gly131, Leu132, Gln133, Gly134

-

Gly162, Lys163, Lys164, Ser165

-

Leu242, Arg243, Asp245, Gly246, Ala247, Ile248, Asn249, Val250, Asp251, Val252, Thr253, Glu254, Phe255

-

Thr257, Asn258

The presence of charged residues like Arginine and Lysine within this pocket is thought to be important for the interaction with the nitro groups of the dinitroaniline molecule.[1]

Quantitative Data on Dinitroaniline-Tubulin Interactions

As previously mentioned, specific quantitative data for this compound's interaction with tubulin is scarce in the available literature. However, data from closely related and more extensively studied dinitroaniline herbicides, such as oryzalin and trifluralin, can provide a valuable frame of reference for understanding the potency of this class of compounds. It is important to note that these values should be considered as estimates for this compound's activity and not direct measurements.

| Compound | Assay | Target Organism/Tissue | Parameter | Value | Reference |

| Oryzalin | Tubulin Polymerization Inhibition | Rose (cultured cells) | Ki | 2.59 x 106 M-1 | [5] |

| Oryzalin | Tubulin Binding | Rose (cultured cells) | Kapp | 1.19 x 105 M-1 | [5] |

| Oryzalin | Tubulin Binding | Tobacco (cultured cells) | Kd | 117 nM | [7] |

| Oryzalin | Growth Inhibition | Toxoplasma gondii | IC50 | 0.1 µM | |

| Trifluralin | Tubulin Binding (predicted) | Toxoplasma gondii | Affinity | 23 nM | [4] |

Disclaimer: The data presented in this table is for dinitroaniline herbicides chemically related to this compound. Due to the limited availability of specific studies on this compound, these values are provided for comparative purposes to illustrate the general potency of this herbicide class.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and its effect on microtubule polymerization. These protocols are adapted from established methods and provide a starting point for researchers.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the GTP-induced polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

Materials:

-

Lyophilized plant tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution: 10 mM in water

-

Glycerol

-

This compound stock solution in DMSO

-

Positive Control: Oryzalin or Trifluralin

-

Negative Control: DMSO (vehicle)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to a final concentration of 5 mg/mL in ice-cold GTB. Keep on ice.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in GTB to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add 10 µL of the this compound dilutions, positive control, or negative control to the appropriate wells.

-

Add 80 µL of the tubulin solution to each well.

-

To initiate polymerization, add 10 µL of 10 mM GTP to each well for a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Tubulin-Nitralin Binding Assay (Competitive Radiolabeled Ligand Assay)

This assay can be used to determine the binding affinity of this compound for tubulin by measuring its ability to compete with a radiolabeled dinitroaniline ligand (e.g., [14C]oryzalin) for the same binding site.

Materials:

-

Purified plant tubulin

-

[14C]oryzalin (or other suitable radiolabeled dinitroaniline)

-

This compound

-

Binding Buffer: e.g., 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

-

GF/C filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, incubate a fixed concentration of purified tubulin and [14C]oryzalin (typically at a concentration near its Kd) with a range of concentrations of unlabeled this compound.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled oryzalin).

-

-

Incubation:

-

Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixtures through GF/C filter paper using a vacuum filtration apparatus. The protein-bound radioligand will be retained on the filter.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a competition binding curve to determine the IC50 of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Fluorescence Microscopy of this compound-Treated Plant Cells

This method allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton in living or fixed plant cells.

Materials:

-

Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2) or seedlings with GFP-tubulin reporter lines.

-

This compound stock solution in DMSO

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for GFP or immunofluorescence.

-

For immunofluorescence:

-

Fixative (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)

-

Permeabilization agent (e.g., 0.1% Triton X-100)

-

Primary antibody (e.g., anti-α-tubulin monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Antifade mounting medium

-

Procedure:

-

Cell Treatment:

-

Treat plant cells or seedlings with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 1-4 hours).

-

-

Sample Preparation (for immunofluorescence):

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with a suitable buffer.

-

Permeabilize the cell walls and membranes with Triton X-100.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the cells on a microscope slide with antifade medium.

-

-

Imaging:

-

Observe the cells using a fluorescence microscope.

-

Acquire images of the microtubule networks in control and this compound-treated cells.

-

-

Analysis:

-

Compare the organization and density of microtubules in treated cells versus control cells. Look for evidence of microtubule depolymerization, fragmentation, or altered organization.

-

Visualizations

Signaling Pathway of this compound's Action on Tubulin Polymerization

Caption: this compound's mechanism of action on tubulin polymerization.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Putative Dinitroaniline Binding Site on α-Tubulin

Caption: Key amino acid residues in the putative dinitroaniline binding site on α-tubulin.

Conclusion

This compound, as a member of the dinitroaniline herbicide class, effectively inhibits plant growth by targeting a fundamental cellular process: microtubule polymerization. Its mechanism of action involves direct binding to α-tubulin, leading to the capping of growing microtubules and subsequent disruption of the microtubule cytoskeleton. This guide has provided a detailed overview of this mechanism, including the putative binding site, comparative quantitative data, and robust experimental protocols for further investigation. The provided visualizations offer a clear framework for understanding the molecular interactions and experimental workflows. While this compound itself is now largely of historical interest, the study of its mechanism of action continues to provide valuable insights into the fundamental biology of the plant cytoskeleton and serves as a paradigm for the development of novel microtubule-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utgis.org.ua [utgis.org.ua]

- 7. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Nitralin in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Primary Molecular Target: α-Tubulin

The principal molecular target of Nitralin and other dinitroaniline herbicides in plant cells is the tubulin protein, the fundamental building block of microtubules.[1][2] Evidence strongly suggests that these herbicides specifically bind to α-tubulin, one of the two subunits forming the αβ-tubulin heterodimer.[3][4] This interaction is highly specific to plant and protozoan tubulins, with negligible binding to animal or fungal tubulins, which accounts for the selective herbicidal activity.[1]

Mechanism of Action

This compound exerts its effect by disrupting the dynamic instability of microtubules, which is essential for their function in cell division and expansion. The proposed mechanism involves the following steps:

-

Binding to Tubulin Dimers: this compound binds to free αβ-tubulin heterodimers in the cytoplasm.[1]

-

Formation of a Herbicide-Tubulin Complex: This binding forms a stable this compound-tubulin complex.

-

Incorporation into Microtubules: The this compound-tubulin complex is incorporated into the growing plus-ends of microtubules.

-

Inhibition of Polymerization: Once incorporated, the complex sterically hinders the addition of subsequent tubulin dimers, effectively capping the microtubule and halting further polymerization.[1] This leads to a progressive loss of microtubules.[5]

This disruption of microtubule polymerization directly impacts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in metaphase.[6][7]

Quantitative Data

While direct quantitative binding data for this compound is scarce in the literature, extensive studies on the analogous dinitroaniline herbicide, Oryzalin, provide valuable insights into the affinity and inhibitory concentrations. Given the similar mode of action, these values are presented as a reasonable approximation for this compound.

| Parameter | Value | Plant Species/System | Reference |

| Dissociation Constant (Kd) for Oryzalin | 95 nM | Zea mays (Maize) | [8] |

| 117 nM | Nicotiana tabacum (Tobacco) | [9] | |

| Apparent Inhibition Constant (Ki) for Oryzalin | 2.59 x 10^6 M | Rosa sp. (Rose) | [5] |

| IC50 for Oryzalin (Callus Growth Inhibition) | 37 nM | Zea mays (Maize) | [8] |

In addition to the data on Oryzalin, some semi-quantitative data exists for this compound's effects on plant cells:

| Effect | Observation | Plant Species | Reference |

| Mitotic Disruption | 76% reduction in normal mitotic figures after 1 hour | Lolium perenne L. (Ryegrass) | [6] |

| Root Growth Inhibition | 72% shorter roots after 96 hours | Lolium perenne L. (Ryegrass) | [6] |

| Root Swelling | 219% increase in root diameter after 96 hours | Lolium perenne L. (Ryegrass) | [6] |

Signaling Pathways and Cellular Consequences

This compound's primary action is a direct physical disruption of a structural protein, rather than the modulation of a classical signaling pathway. The downstream consequences are a direct result of microtubule depolymerization.

Caption: this compound's mechanism of action, leading to mitotic arrest.

The inhibition of microtubule polymerization leads to several observable cellular defects:

-

Arrested Metaphase: Chromosomes condense but fail to align properly at the metaphase plate due to a non-functional or absent mitotic spindle.[7]

-

Polyploid Nuclei: Failure of chromosome segregation can lead to cells with an increased number of chromosomes.[6]

-

Multinucleate Cells: In some cases, nuclear division may complete, but the subsequent cell plate formation (cytokinesis), which is also microtubule-dependent, fails, resulting in cells with multiple nuclei.[6]

-

Isotropic Cell Growth: Disruption of cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall, leads to a loss of directional cell expansion, resulting in swollen, isodiametric cells, particularly evident in root tips.[6][7]

Experimental Protocols

Plant Tubulin Isolation via TOG Affinity Chromatography

This method utilizes the tubulin-binding (TOG) domains of yeast Stu2 protein immobilized on a resin to purify assembly-competent tubulin from plant cell cultures.

Caption: Workflow for purifying plant tubulin.

Brief Protocol:

-

Cell Culture and Lysis: Harvest actively dividing plant suspension cells (e.g., Nicotiana tabacum BY-2) and lyse them in a suitable extraction buffer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated TOG-agarose column.

-

Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound tubulin using a high-salt elution buffer.

-

Buffer Exchange and Concentration: Immediately exchange the buffer to a tubulin-stabilizing buffer using a desalting column and concentrate the purified tubulin using an ultrafiltration device.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds like this compound on the rate and extent of microtubule polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Brief Protocol:

-

Reaction Mixture: Prepare a reaction mixture on ice containing purified plant tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and various concentrations of this compound (or a vehicle control).

-

Initiate Polymerization: Transfer the mixture to a temperature-controlled spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

-

Monitor Polymerization: Monitor the increase in absorbance at 340 nm (for turbidimetry) or the increase in fluorescence (if using a fluorescent reporter) over time.

-

Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. The initial rate of polymerization can be determined from the slope of the linear phase. The IC50 value (the concentration of this compound that inhibits polymerization by 50%) can be calculated by plotting the inhibition against the logarithm of the this compound concentration.

Immunofluorescence Microscopy of Plant Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule cytoskeleton within intact plant cells.

Brief Protocol:

-

This compound Treatment: Treat plant seedlings or cell cultures with the desired concentration of this compound for a specified duration.

-

Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve cellular structures.

-

Cell Wall Permeabilization: Partially digest the cell wall using enzymes like cellulase and pectinase to allow antibody penetration.

-

Immunostaining:

-

Incubate the permeabilized cells with a primary antibody against α-tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Microscopy: Mount the stained cells on a slide and visualize the microtubule structures using a fluorescence or confocal microscope.

Resistance Mechanisms

Resistance to dinitroaniline herbicides in some weed species has been linked to specific point mutations in the α-tubulin gene.[10] These mutations can alter the binding site of the herbicide, reducing its affinity for tubulin and thereby conferring resistance. For example, mutations at amino acid positions 136 and 239 in the α2-tubulin gene of green foxtail (Setaria viridis) have been associated with resistance to dinitroanilines.[10]

Conclusion

This compound's primary molecular target in plant cells is α-tubulin. By binding to tubulin dimers and inhibiting their polymerization into functional microtubules, this compound effectively disrupts cell division and morphogenesis, leading to plant death. While specific quantitative binding data for this compound remain to be elucidated, the extensive research on the analogous herbicide Oryzalin provides a robust framework for understanding its high-affinity interaction with plant tubulin. The detailed experimental protocols provided herein serve as a guide for researchers investigating the effects of this compound and other microtubule-targeting agents in plant systems. Further research focusing on the precise binding kinetics of this compound and the structural basis of its interaction with plant α-tubulin will enhance our understanding of this important class of herbicides.

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]

- 8. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

Cytological Effects of Nitralin on Root Meristems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytological effects of Nitralin, a dinitroaniline herbicide, on the root meristems of plants. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and herbicide research. This document details the mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for cytological analysis, and provides visualizations of the underlying cellular processes.

Introduction

This compound [4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline] is a selective, pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds. Its herbicidal activity is primarily attributed to its disruptive effects on cell division in the meristematic tissues of plants, particularly in the roots. Understanding the precise cytological and molecular impacts of this compound is crucial for assessing its environmental impact, developing more effective and targeted herbicides, and for its potential applications in cell biology research as a tool to study microtubule dynamics and cell cycle control.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary mode of action of this compound, like other dinitroaniline herbicides, is the inhibition of microtubule polymerization.[1][2] Microtubules are essential cytoskeletal components that play a critical role in various cellular processes, including the formation of the mitotic spindle during cell division, cell wall deposition, and the maintenance of cell shape.

This compound exerts its effects by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][2] This binding prevents the assembly of tubulin dimers into functional microtubules. The absence of a properly formed mitotic spindle leads to an arrest of the cell cycle at prometaphase, preventing the segregation of chromosomes into daughter cells.[1][2] This disruption of mitosis ultimately inhibits plant growth and development, leading to the death of the seedling.

dot graph TD; A[this compound] --|> B{Tubulin Dimers}; B --|> C{Microtubule Polymerization}; C --|> D[Mitotic Spindle Formation]; D --|> E[Chromosome Segregation]; E --|> F[Cell Division]; A --|Inhibition| C; C --|Disruption| D; D --|Failure| E; E --|Arrest| F;

Caption: Mechanism of this compound Action on Microtubule Dynamics.

Quantitative Data on Cytological Effects

The application of this compound to root meristems induces a range of measurable cytological and morphological changes. The severity of these effects is generally dose-dependent.

Morphological Alterations

Treatment with this compound leads to significant changes in root morphology, characterized by a reduction in elongation and an increase in radial swelling.

| Parameter | Plant Species | Treatment Details | Observation | Reference |

| Root Length | Lolium perenne L. | Saturated solution, 96 hours | 72% shorter than controls | [3] |

| Root Diameter | Lolium perenne L. | Saturated solution, 96 hours | 219% increase compared to controls | [3] |

| Root Morphology | Various | Low concentrations | Thickened and club-shaped root tips | [3] |

Effects on Mitotic Index

The mitotic index (MI), the ratio of cells undergoing mitosis to the total number of cells observed, is a key indicator of cell proliferation. This compound treatment significantly reduces the MI in a dose-dependent manner.

| Plant Species | This compound Concentration | Exposure Time | Mitotic Index Reduction | Reference |

| Lolium perenne L. | Saturated solution | 1 hour | 76% reduction in normal mitotic figures | [3] |

| Vicia faba L. | 0.3 - 3.0 ppm | Not specified | Regression of early prophase cells to interphase | [3] |

Note: Comprehensive dose-response data for this compound's effect on the mitotic index in a single study is limited. The data presented is synthesized from available literature.

Chromosomal and Nuclear Aberrations

The disruption of the mitotic spindle by this compound leads to a variety of chromosomal and nuclear abnormalities.

| Aberration Type | Description | Observed in | Reference |

| Polymorphic Nuclei | Abnormally shaped and enlarged nuclei, often with increased ploidy. | Lolium perenne L. | [3] |

| Multinucleated Cells | Cells containing more than one nucleus due to failed cytokinesis. | Vicia faba L. | [3] |

| C-mitosis | Colchicine-like effect where chromosomes are scattered in the cytoplasm due to the absence of a spindle. | General effect of dinitroanilines | [1][2] |

| Anaphase Bridges | Chromatin bridges connecting the poles of the cell during anaphase, resulting from chromosome breakage and fusion. | General effect of dinitroanilines | |

| Lagging Chromosomes | Chromosomes or chromatids that fail to attach to the spindle and lag behind during anaphase. | General effect of dinitroanilines | |

| Sticky Chromosomes | Chromosomes appear clumped together, leading to irregular segregation. | General effect of dinitroanilines |

Experimental Protocols

The Allium cepa (onion) root tip assay is a widely used and reliable method for assessing the cytological effects of chemical compounds. The following protocol is a generalized procedure based on standard methodologies.

Allium cepa Root Tip Assay

dot graph TD; A[Start] --> B{Onion Bulb Germination}; B --> C{this compound Treatment}; C --> D{Root Tip Fixation}; D --> E{Hydrolysis}; E --> F{Staining}; F --> G{Slide Preparation (Squash)}; G --> H{Microscopic Observation}; H --> I{Data Analysis}; I --> J[End];

Caption: Workflow for the Allium cepa Root Tip Assay.

Materials:

-

Healthy onion bulbs (Allium cepa)

-

Beakers or vials

-

This compound stock solution

-

Distilled water

-

Carnoy's fixative (e.g., ethanol:chloroform:acetic acid, 6:3:1)

-

1N Hydrochloric acid (HCl)

-

Acetocarmine stain or Feulgen stain

-

Microscope slides and coverslips

-

Microscope with appropriate magnification (400x, 1000x)

-

Water bath

-

Forceps, needles, and filter paper

Procedure:

-

Root Growth: Suspend onion bulbs in beakers filled with tap water until roots grow to a length of 2-3 cm.

-

This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm) and a negative control (distilled water). Transfer the onion bulbs with roots to the treatment solutions for a specific duration (e.g., 4, 8, 12, or 24 hours).

-

Fixation: After treatment, carefully excise the root tips (1-2 cm) and immediately place them in a fixative (e.g., Carnoy's fixative) for at least 24 hours to preserve the cellular structures.

-

Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C in a water bath for approximately 5-10 minutes. This step softens the tissue and separates the cells.

-

Staining:

-

Acetocarmine Method: After hydrolysis, wash the root tips in distilled water and place them in a drop of acetocarmine stain on a microscope slide for 10-15 minutes.

-

Feulgen Method: After hydrolysis, transfer the root tips to Schiff's reagent (Feulgen stain) and keep them in the dark for about 1-2 hours until the tips turn a deep purple.

-

-

Slide Preparation (Squash): Place a single stained root tip on a clean microscope slide in a drop of 45% acetic acid. Gently macerate the tip with a needle and cover it with a coverslip. Place a piece of filter paper over the coverslip and apply firm, even pressure with your thumb to squash the tissue and spread the cells in a single layer.

-

Microscopic Observation: Examine the prepared slides under a microscope. Start with low power to locate the meristematic region and then switch to high power to observe the different stages of mitosis and any chromosomal aberrations.

-

Data Analysis:

-

Mitotic Index (MI): Count the number of dividing cells and the total number of cells in at least three different fields of view per slide. Calculate the MI using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100

-

Chromosomal Aberration Frequency: Score the number and types of chromosomal aberrations in the observed dividing cells.

-

In Vitro Tubulin Polymerization Assay

To directly assess the effect of this compound on microtubule formation, an in vitro tubulin polymerization assay can be performed. This assay typically measures the change in turbidity (light scattering) as tubulin polymerizes into microtubules.

dot graph TD; A[Start] --> B{Prepare Tubulin and Reagents}; B --> C{Incubate with this compound}; C --> D{Initiate Polymerization}; D --> E{Monitor Turbidity}; E --> F{Data Analysis}; F --> G[End];

Caption: Workflow for an In Vitro Tubulin Polymerization Assay.

Materials:

-

Purified plant tubulin

-

Polymerization buffer (e.g., containing PIPES, MgCl₂, EGTA)

-

GTP solution

-

This compound stock solution (in DMSO)

-

Positive controls (e.g., colchicine) and negative controls (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Preparation: Prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Incubation: Add different concentrations of this compound (or controls) to the reaction mixtures and incubate on ice for a short period.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) cuvette in the spectrophotometer and add GTP to initiate polymerization.

-

Monitoring: Immediately begin recording the absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).

-

Data Analysis: Plot the absorbance values against time. A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.

Conclusion

This compound is a potent inhibitor of mitosis in plant root meristems, acting through the disruption of microtubule polymerization. This mode of action leads to a cascade of cytological effects, including a reduction in the mitotic index and the induction of various chromosomal and nuclear aberrations. The quantitative data and experimental protocols presented in this guide provide a framework for the continued study of this compound and other dinitroaniline herbicides. Further research focusing on detailed dose-response relationships and the specific molecular interactions between this compound and plant tubulin will enhance our understanding of its herbicidal properties and its potential as a tool in cell biology.

References

The Chemistry and Structure-Activity Relationship of Nitralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemistry, structure-activity relationship (SAR), and mechanism of action of Nitralin, a selective pre-emergent dinitroaniline herbicide. The information is tailored for professionals in research, science, and drug development, offering detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline, is a dinitroaniline herbicide first introduced in 1966.[1] It is characterized as a light yellow to orange crystalline solid with a mild chemical odor.[2][3] this compound is relatively immobile in soil and is subject to decomposition under ultraviolet light.[1] Its persistence in soil is influenced by factors such as soil pH, with greater persistence observed in acidic soils.[4]

| Property | Value | References |

| IUPAC Name | 4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline | [2] |

| CAS Number | 4726-14-1 | [3][5][6] |

| Molecular Formula | C13H19N3O6S | [2][3][6] |

| Molar Mass | 345.37 g·mol−1 | [1][6] |

| Appearance | Light yellow to orange solid | [2][3] |

| Odor | Mild chemical odor | [2][3] |

| Melting Point | 151-152 °C | [1][3] |

| Boiling Point | Decomposes at > 225 °C | [1][3] |

| Water Solubility | 0.6 mg/L at 22-25 °C | [1][2][3] |

| Solubility in Organic Solvents | Acetone: 360 g/L; Dimethylsulfoxide: 330 g/L | [2] |

| Vapor Pressure | 9.3 x 10-9 mm Hg at 20 °C | [3] |

| LogP (XLogP3) | 4.66 | [3] |

Synthesis and Degradation

Synthesis

The synthesis of this compound is a two-step process. It begins with the nitration of methyl-p-chlorophenyl sulfone, which is then followed by a reaction with di-n-propylamine to yield the final product.[3]

Degradation

This compound undergoes degradation through several pathways, including photodegradation and metabolism in soil, plants, and animals. It is unstable in light, and its photodegradation pathway is thought to be similar to that of other dinitroaniline herbicides like benefin.[3] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 0.64 days.[3]

In rats, orally administered this compound is rapidly metabolized and excreted, primarily in the urine and feces.[1][2] The metabolism is complex, involving nitro-group reduction, side-chain oxidation and removal, and the formation of various heterocyclic ring structures.[2] Two primary metabolic pathways observed are nitro-reduction and N-dealkylation.[2][3] In plants, identified metabolites include 2,6-dinitro-4-methylsulfonyl-N-propylaniline, 2,6-dinitro-4-methyl-sulphonylaniline, and 2,6-dinitro-4-methylsulfonylphenol.[2]

Structure-Activity Relationship and Mechanism of Action

The herbicidal activity of this compound is intrinsically linked to its chemical structure, characteristic of the dinitroaniline class of herbicides.

Mechanism of Action: Microtubule Assembly Inhibition

The primary mechanism of action for this compound and other dinitroaniline herbicides is the disruption of microtubule formation.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, cell wall formation, and intracellular transport.[8][9]

This compound binds to tubulin, the protein subunit that polymerizes to form microtubules.[7] This binding prevents the assembly of tubulin into functional microtubules, leading to a disruption of the mitotic spindle.[10] Consequently, cell division is arrested, particularly during mitosis, which ultimately inhibits plant growth and development.[1][11] This mode of action is highly specific to plants and protists, with animal tubulin being largely unaffected.[7]

Herbicidal Activity and Selectivity

This compound is a selective, pre-emergent herbicide primarily used to control annual grasses and some broadleaf weeds in crops like cotton and soybeans.[1][3] Its herbicidal effects are most pronounced on root development.[11]

A comparative study with the related dinitroaniline herbicide trifluralin revealed differential phytotoxicity. This compound was found to be more toxic to the roots of several plant species, whereas trifluralin was more toxic to the shoots.[12] This difference in activity is likely due to variations in their physical properties, such as vapor pressure, which affects their distribution and uptake by different plant parts.[12][13] Trifluralin, having a higher vapor activity, is more effective at preventing seedling emergence.[12]

The dinitroaniline scaffold is crucial for the herbicidal activity, while the substituents on the aniline ring modulate the potency and selectivity. The N,N-dipropyl groups and the methylsulfonyl group at the 4-position are key features of the this compound molecule that contribute to its specific herbicidal profile.

| Herbicide | Primary Target | Relative Toxicity | Reference |

| This compound | Roots | Higher root toxicity | [12] |

| Trifluralin | Shoots | Higher shoot toxicity | [12] |

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol describes a general laboratory-scale synthesis of this compound.

-

Nitration of Methyl-p-chlorophenyl sulfone:

-

Dissolve methyl-p-chlorophenyl sulfone in a suitable solvent (e.g., concentrated sulfuric acid).

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture over ice to precipitate the product, 4-chloro-3,5-dinitrophenylmethylsulfone.

-

Filter, wash with water until neutral, and dry the intermediate product.

-

-

Reaction with Di-n-propylamine:

-

Dissolve the intermediate product in a suitable solvent (e.g., ethanol or dimethylformamide).

-

Add di-n-propylamine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and pour it into water to precipitate the crude this compound.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Analysis of this compound Residues by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound residues in environmental samples.

-

Sample Preparation: Homogenize the sample (e.g., soil, plant tissue).

-

Extraction: Extract this compound from the sample using a suitable organic solvent (e.g., acetone, hexane) through methods like sonication or Soxhlet extraction.

-

Cleanup: Remove interfering compounds from the extract using solid-phase extraction (SPE) with a suitable sorbent.

-

Concentration: Evaporate the solvent from the cleaned extract and reconstitute the residue in a small volume of a suitable solvent for GC analysis.

-

GC Analysis: Inject the prepared sample into a gas chromatograph equipped with an appropriate column and a detector, such as an electrolytic conductivity detector (nitrogen mode) or a mass spectrometer.[3]

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area with that of a calibration curve prepared from standard solutions of this compound.[14]

Biological Evaluation of Herbicidal Activity (Root Growth Inhibition Assay)

This protocol describes a general method for assessing the phytotoxicity of this compound by measuring its effect on root growth.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone) and then in a hydroponic solution.

-

Seed Germination: Germinate seeds of a susceptible plant species (e.g., ryegrass, sorghum) in a controlled environment until the radicles emerge.[1][12]

-

Exposure: Transfer the germinated seedlings to petri dishes or other suitable containers containing filter paper moistened with the different concentrations of the this compound test solutions. Include a control group with only the hydroponic solution.

-

Incubation: Incubate the seedlings in a controlled environment (e.g., growth chamber) with appropriate light and temperature conditions for a specified period (e.g., 48-72 hours).

-

Measurement: After the incubation period, measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the average root length for each concentration and the control. Determine the concentration of this compound that causes a 50% inhibition of root growth (IC50) to quantify its phytotoxicity.

Conclusion

This compound remains a significant compound for study within the dinitroaniline class of herbicides. Its well-defined mechanism of action, involving the disruption of microtubule assembly, provides a clear basis for understanding its herbicidal properties. The structure-activity relationships, particularly in comparison to related compounds like trifluralin, highlight the importance of specific chemical moieties in determining the phytotoxicity profile. The experimental protocols outlined in this guide provide a foundation for further research into the synthesis, analysis, and biological evaluation of this compound and its analogs, contributing to the ongoing development of effective and selective herbicides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H19N3O6S | CID 20848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound and Trifluralin Persistence in Soil | Weed Science | Cambridge Core [cambridge.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. Trifluralin - Wikipedia [en.wikipedia.org]

- 8. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. Differential Phytotoxicity of Trifluralin and this compound | Weed Science | Cambridge Core [cambridge.org]

- 13. Volatility and Photodecomposition of Trifluralin, Benefin, and this compound | Weed Science | Cambridge Core [cambridge.org]

- 14. edqm.eu [edqm.eu]

Bioavailability and Uptake of Nitralin in Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitralin, a dinitroaniline herbicide, has been utilized for the selective pre-emergence control of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its bioavailability in the soil, subsequent uptake by plant tissues, and its mechanism of action at the cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with plants, focusing on its absorption, translocation, and the molecular pathways it disrupts. This document is intended to be a valuable resource for researchers in plant science, weed management, and herbicide development.

Data Presentation: Quantitative Analysis of Dinitroaniline Herbicide in Plant Tissues

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and extensively studied dinitroaniline herbicide, Trifluralin, provides a valuable proxy for understanding the uptake and distribution dynamics.

Table 1: Estimated Dose-Response Thresholds for Trifluralin Causing 50% (ED50) Inhibition to Shoot and Root Parameters of Various Crops. [1]

| Crop | Shoot Biomass (µg/kg soil) | Root Biomass (µg/kg soil) | Shoot Length (µg/kg soil) | Root Length (µg/kg soil) |

| Canola | 1032 | 1014 | 1391 | 828 |

| Chickpea | 1154 | 824 | 1734 | 601 |

| Fieldpea | 681 | 731 | 938 | 492 |

| Lentil | 613 | 379 | 1104 | 295 |

| Lupin | 3222 | 6273 | 4604 | 625 |

| Wheat | 475 | 347 | 479 | 194 |

Table 2: Aqueous Concentrations of Trifluralin Required for 80% Inhibition (I80) of Shoot Growth in Various Weed Species. [2]

| Weed Species | I80 (µg ai/mL) |

| Large Crabgrass | 1.1 |

| Perennial Ryegrass | 0.9 |

Experimental Protocols

Protocol 1: Determination of this compound Residues in Plant Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for pesticide residue analysis in plant matrices.[3][4][5][6][7]

1. Sample Preparation and Homogenization:

- Harvest plant tissues (roots, shoots, leaves) and wash thoroughly with distilled water to remove any soil particles.

- Blot the tissues dry and record the fresh weight.

- Freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

- Store the homogenized sample at -20°C until extraction.

2. Extraction:

- Weigh 5-10 g of the homogenized plant tissue into a centrifuge tube.

- Add 10 mL of acetonitrile (ACN) and an appropriate internal standard.

- Vortex vigorously for 1 minute.

- Add QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

- Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer the ACN supernatant to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.

- Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

- The PSA removes organic acids and other polar interferences, while C18 removes nonpolar interferences.

4. GC-MS Analysis:

- Take an aliquot of the cleaned-up extract and transfer it to a GC vial.

- Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- The GC oven temperature program should be optimized to separate this compound from other matrix components.

- The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring for characteristic this compound fragment ions.

- Quantify the this compound concentration by comparing the peak area to that of a calibration curve prepared with certified reference standards.

Protocol 2: Plant Uptake and Translocation Study using ¹⁴C-Labeled this compound

This protocol is a generalized procedure based on established methodologies for studying the absorption and movement of radiolabeled herbicides in plants.[8][9][10][11]

1. Plant Growth:

- Grow test plants (e.g., sorghum as a susceptible monocot, cucumber as a susceptible dicot) in a hydroponic system or in sand culture to minimize herbicide binding to soil particles.

- Maintain the plants in a controlled environment (growth chamber) with defined light, temperature, and humidity conditions.

2. Preparation of Treatment Solution:

- Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound. The specific activity should be sufficient for accurate detection.

- The solution can be prepared in the nutrient solution for root application or in a solution with a surfactant for foliar application.

3. Herbicide Application:

- Root Application: Transfer the plants to the hydroponic solution containing ¹⁴C-Nitralin.

- Shoot Application: Apply a precise volume (e.g., 10 µL) of the ¹⁴C-Nitralin solution to a specific leaf or the hypocotyl region using a microsyringe.

4. Incubation and Harvesting:

- Harvest the plants at various time points after application (e.g., 6, 24, 48, 72 hours).

- At each time point, carefully wash the treated area (for foliar application) with a suitable solvent (e.g., ethanol:water mixture) to remove any unabsorbed herbicide.

- Separate the plant into different parts: roots, shoots (stem and leaves), and the treated leaf (for foliar application).

5. Quantification of Radioactivity:

- Dry the plant parts to a constant weight.

- Combust the dried plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

- Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

- Calculate the amount of this compound absorbed and translocated to different plant parts based on the radioactivity measured.

6. Autoradiography (Optional):

- Press the whole plant against an X-ray film for a period of time to visualize the distribution of the radiolabeled herbicide within the plant.

Visualization of Pathways and Workflows

Experimental Workflow

Mechanism of Action: Disruption of Mitosis

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting the process of mitosis, which is essential for cell division and plant growth.[12] The primary target of these herbicides is the protein tubulin, the fundamental building block of microtubules.

Signaling Pathway: Microtubule Dynamics and Cell Cycle Control

The precise signaling cascade that mediates the effect of this compound on microtubule dynamics is an area of ongoing research. However, it is known that microtubule organization is tightly regulated by a complex network of signaling molecules. Disruption of this network by herbicides like this compound leads to cell cycle arrest.

Conclusion

This technical guide has synthesized the available information on the bioavailability and uptake of this compound in plant tissues. The primary mode of action is the disruption of microtubule polymerization, leading to mitotic arrest and subsequent inhibition of plant growth, particularly in the roots. While quantitative data for this compound itself is sparse, information from the related compound Trifluralin provides valuable insights. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the specific dynamics of this compound within various plant species. Future research should focus on generating more specific quantitative data for this compound and elucidating the intricate signaling pathways that are affected by this class of herbicides. A deeper understanding of these processes will be crucial for the development of more effective and selective weed management strategies.

References

- 1. Item - Estimated doseâresponse thresholds to trifluralin herbicide (μg kg-1 soil) causing 50% (ED50) inhibition to shoot and root parameters of tested species. - Public Library of Science - Figshare [plos.figshare.com]

- 2. scispace.com [scispace.com]

- 3. hpst.cz [hpst.cz]

- 4. mdpi.com [mdpi.com]

- 5. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]

- 6. waters.com [waters.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Mitotic Disrupter Herbicides | Weed Science | Cambridge Core [cambridge.org]

Degradation Pathway of Nitralin in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitralin, a dinitroaniline herbicide, undergoes a series of degradation transformations in soil and aquatic environments, primarily driven by microbial activity and photodegradation. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the key chemical reactions and the formation of its principal metabolites. The primary degradation mechanisms involve the sequential N-dealkylation of the dipropylamino group and the reduction of the nitro groups, leading to the formation of several intermediate and terminal products. This document outlines the experimental protocols for studying this compound's environmental fate and presents quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound, chemically known as 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline, is a selective pre-emergence herbicide.[1] Its environmental persistence and fate are of significant interest to researchers and environmental scientists. Understanding the degradation pathways of this compound in soil and water is crucial for assessing its environmental impact and developing effective remediation strategies. This guide synthesizes available data on the abiotic and biotic degradation processes that govern the transformation of this compound in the environment.

Degradation Pathways of this compound

The degradation of this compound in soil and water proceeds through several key transformation processes, including N-dealkylation, nitro-group reduction, and potential cyclization. These reactions can occur abiotically, particularly through photolysis in water, or be mediated by soil microorganisms.

Microbial Degradation in Soil

In soil, the degradation of dinitroaniline herbicides like this compound is primarily a microbial process.[2] The degradation proceeds more rapidly under anaerobic conditions compared to aerobic conditions and is favored by warmer, moist environments.[2] The typical half-life of this compound in soil is reported to be between 30 and 60 days.[3]

The proposed microbial degradation pathway of this compound in soil involves two main routes:

-

N-dealkylation: This is a stepwise process where the N-propyl groups are removed from the amine nitrogen. The initial dealkylation results in the formation of 4-(methylsulfonyl)-2,6-dinitro-N-propylaniline (Metabolite A) . Subsequent dealkylation leads to the formation of 4-(methylsulfonyl)-2,6-dinitroaniline (Metabolite B) .[4]

-

Nitro-group Reduction: One or both of the nitro groups on the benzene ring can be reduced to amino groups by microbial nitroreductases.[5][6] This can lead to the formation of various amino-substituted intermediates. For example, the reduction of one nitro group of this compound would yield amino-nitralin derivatives.

-

Cyclization: Animal metabolism studies have shown that this compound can undergo further transformation to form heterocyclic structures. A major metabolite identified in rats is 7-amino-2-ethyl-5-methylsulfonyl-1-propylbenzimidazole . While not directly observed in soil studies, the potential for similar cyclization reactions by soil microorganisms cannot be ruled out.

Degradation in Water

In aquatic environments, the degradation of this compound is influenced by both microbial activity and abiotic processes, with photolysis playing a significant role.[2]

-

Photodegradation: Dinitroaniline herbicides are susceptible to photodecomposition when present in aqueous solutions.[2] This process involves the absorption of light energy, leading to chemical transformations. The specific photolytic degradation pathway for this compound is not extensively detailed in the literature, but for the dinitroaniline class, it can involve dealkylation and reduction of the nitro groups.[7]

-

Hydrolysis: While generally slow for dinitroaniline herbicides, hydrolysis can contribute to the degradation of this compound over extended periods. This process may lead to the formation of 4-methylsulfonyl-2,6-dinitrophenol (Metabolite C) .[4]

-

Microbial Degradation: As in soil, aquatic microorganisms can metabolize this compound through N-dealkylation and nitro-group reduction.

The following diagram illustrates the proposed degradation pathways of this compound in soil and water.

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is crucial for environmental risk assessment. The following tables summarize key quantitative parameters.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Various | Aerobic | 19 - 132 | [2] |

| Various | Anaerobic | 7 - 27 | [2] |

| Not specified | Typical | 30 - 60 | [3] |

Table 2: Identified Degradation Products of this compound

| Metabolite ID | Chemical Name | Formation Pathway | Environment |

| Metabolite A | 4-(methylsulfonyl)-2,6-dinitro-N-propylaniline | N-dealkylation | Soil, Water, Animal Metabolism |

| Metabolite B | 4-(methylsulfonyl)-2,6-dinitroaniline | N-dealkylation | Soil, Water, Animal Metabolism |

| Metabolite C | 4-methylsulfonyl-2,6-dinitrophenol | Hydrolysis | Water, Animal Metabolism |

| - | Amino Derivatives | Nitro-group Reduction | Soil, Water |

| - | 7-amino-2-ethyl-5-methylsulfonyl-1-propylbenzimidazole | Cyclization | Animal Metabolism |

Experimental Protocols

Detailed experimental protocols are essential for reproducible studies on this compound degradation. The following sections outline methodologies for key experiments.

Soil Incubation Study (Aerobic)

This protocol is adapted from general guidelines for studying herbicide degradation in soil.

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major metabolites.

Materials:

-

Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture).

-

Analytical grade this compound.

-

14C-labeled this compound (optional, for metabolite tracking).

-

Incubation vessels (e.g., biometer flasks).

-

Solutions for trapping CO2 (e.g., NaOH or KOH).

-

Extraction solvents (e.g., acetonitrile, methanol).

-

Analytical instrumentation (HPLC, GC-MS, or LC-MS/MS).

Procedure:

-